![molecular formula C20H33ClF3NO B14397814 N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride CAS No. 89807-46-5](/img/structure/B14397814.png)
N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butan-1-aminium chloride structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride typically involves the following steps:
Formation of the trifluoromethoxyphenyl intermediate: This step involves the introduction of the trifluoromethoxy group to the phenyl ring. One common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base.
Alkylation: The intermediate is then alkylated with dibutylamine to form the N,N-dibutyl derivative.
Quaternization: The final step involves the quaternization of the amine with butyl chloride to form the aminium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Nucleophilic Substitution: Substituted amines or phenyl derivatives.
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Reduced amine derivatives.
科学研究应用
N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the binding affinity of the compound to its target, leading to increased potency. The aminium chloride structure allows for ionic interactions with negatively charged sites on the target molecule.
相似化合物的比较
Similar Compounds
N,N-Dibutyl-N-{[3-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N,N-Dibutyl-N-{[3-(methoxy)phenyl]methyl}butan-1-aminium chloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets.
属性
CAS 编号 |
89807-46-5 |
|---|---|
分子式 |
C20H33ClF3NO |
分子量 |
395.9 g/mol |
IUPAC 名称 |
tributyl-[[3-(trifluoromethoxy)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H33F3NO.ClH/c1-4-7-13-24(14-8-5-2,15-9-6-3)17-18-11-10-12-19(16-18)25-20(21,22)23;/h10-12,16H,4-9,13-15,17H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
ZLBPZTRYJQRYEM-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC(=CC=C1)OC(F)(F)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


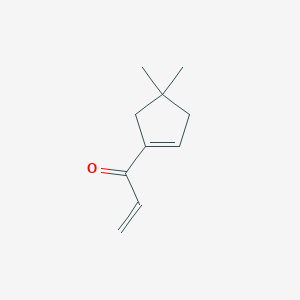
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
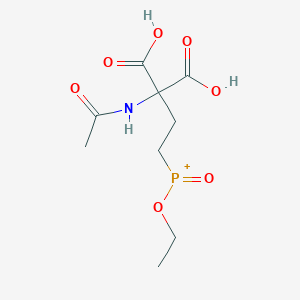
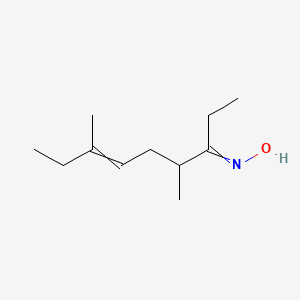
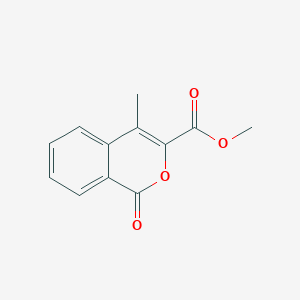
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

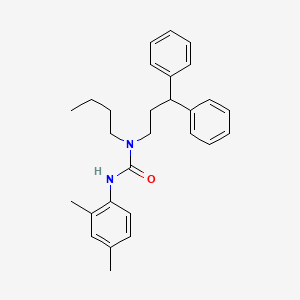
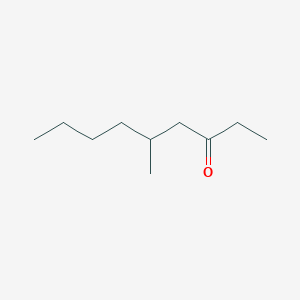
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
